3-Cyclopropyl-1H-1,2,4-triazole

Description

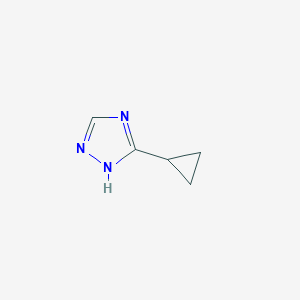

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-4(1)5-6-3-7-8-5/h3-4H,1-2H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIRQJGWLMORDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599042 | |

| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211390-33-8 | |

| Record name | 5-Cyclopropyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2] The incorporation of a cyclopropyl group at the 3-position of the 1,2,4-triazole ring introduces a degree of conformational rigidity and lipophilicity that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical properties of 3-Cyclopropyl-1H-1,2,4-triazole, a building block of interest in modern drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental principles and detailed experimental protocols for its characterization. The insights provided herein are designed to empower researchers to thoroughly evaluate this and similar molecules for their potential as scaffolds in the development of novel therapeutics.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Molecular Structure:

Caption: 2D Structure of 3-Cyclopropyl-1H-1,2,4-triazole

Table 1: Chemical Identifiers of 3-Cyclopropyl-1H-1,2,4-triazole

| Identifier | Value | Source |

| Molecular Formula | C₅H₇N₃ | |

| Molecular Weight | 109.13 g/mol | |

| SMILES | C1CC1C2=NN=CN2 | |

| InChI | InChI=1S/C5H7N3/c1-2-4(1)5-7-3-6-8-5/h3-4H,1-2H2,(H,6,7,8) | |

| CAS Number | 1211390-33-8 | [3] |

Synthesis of 3-Cyclopropyl-1H-1,2,4-triazole

A robust synthetic route is crucial for obtaining high-purity material for physicochemical and biological evaluation. While various methods exist for the synthesis of 1,2,4-triazoles, a common and effective approach for 3-substituted derivatives involves the cyclization of an amidine with a hydrazine derivative.

Recommended Synthetic Protocol:

A potential synthetic route to 3-Cyclopropyl-1H-1,2,4-triazole involves the reaction of cyclopropanecarboximidohydrazide with formic acid or a derivative.

Caption: Synthetic scheme for 3-Cyclopropyl-1H-1,2,4-triazole.

Step-by-Step Methodology:

-

Formation of Cyclopropanecarboximidohydrazide: This intermediate can be prepared from cyclopropanecarbonitrile. The nitrile is first converted to the corresponding imidate ester hydrochloride by reaction with ethanol in the presence of anhydrous HCl (Pinner reaction). The resulting imidate is then reacted with hydrazine hydrate to yield cyclopropanecarboximidohydrazide.

-

Cyclization: The cyclopropanecarboximidohydrazide is then heated with an excess of formic acid. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The excess formic acid is removed under reduced pressure. The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 3-Cyclopropyl-1H-1,2,4-triazole.

Causality of Experimental Choices: The use of formic acid provides the one-carbon unit necessary to form the triazole ring. The choice of a two-step procedure via the imidate and then cyclization often provides cleaner reactions and higher yields compared to one-pot approaches. Purification by column chromatography is essential to remove any unreacted starting materials or side products, ensuring the high purity required for accurate physicochemical measurements.

Physicochemical Properties and Their Significance in Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter in drug design. It influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (logP) is the most common measure of lipophilicity.

Predicted Lipophilicity:

A predicted XlogP value of 0.6 is available for 3-Cyclopropyl-1H-1,2,4-triazole from the PubChemLite database.[4] This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character.

Experimental Determination of logP (Shake-Flask Method):

The shake-flask method is the gold standard for experimental logP determination.

Caption: Workflow for experimental logP determination.

Detailed Protocol:

-

Preparation of Phases: Prepare pre-saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of 3-Cyclopropyl-1H-1,2,4-triazole in the aqueous phase at a known concentration.

-

Partitioning: In a glass flask, combine a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the flask at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is governed by its pKa value(s). This property profoundly impacts solubility, membrane permeability, and receptor binding. 1,2,4-triazoles are amphoteric, meaning they can act as both weak acids and weak bases.[5]

Expected pKa:

The parent 1,2,4-triazole has a pKa for the protonated species of approximately 2.45 and a pKa for the neutral molecule of around 10.26.[5] The electron-donating nature of the cyclopropyl group at the 3-position is expected to slightly increase the basicity (increase the pKa of the conjugate acid) and decrease the acidity (increase the pKa of the neutral molecule) compared to the unsubstituted 1,2,4-triazole.

Experimental Determination of pKa (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining pKa values.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve an accurately weighed amount of 3-Cyclopropyl-1H-1,2,4-triazole in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.

-

Titration (for acidic pKa): Titrate a separate sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.

Expected Solubility:

The presence of the nitrogen atoms in the triazole ring allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. The cyclopropyl group will likely decrease the aqueous solubility compared to the parent 1,2,4-triazole due to its nonpolar nature. The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.

Experimental Determination of Thermodynamic Solubility:

The shake-flask method is also the standard for determining thermodynamic solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 3-Cyclopropyl-1H-1,2,4-triazole to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Processing: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis are essential for structural confirmation and assessment of purity and stability.

Table 2: Key Physicochemical Properties of 3-Cyclopropyl-1H-1,2,4-triazole (Predicted and Expected)

| Property | Predicted/Expected Value | Significance in Drug Discovery |

| Melting Point (°C) | Not available; expected to be a solid at room temperature. | Influences formulation and stability. |

| Boiling Point (°C) | Not available. | Relevant for purification and stability at high temperatures. |

| XlogP | 0.6 | Indicates balanced lipophilicity, favorable for cell permeability. |

| pKa (acidic) | > 10.26 | Determines the ionization state in different biological compartments. |

| pKa (basic) | > 2.45 | Influences solubility and potential for salt formation. |

| Aqueous Solubility | Expected to be moderate. | Crucial for oral absorption and formulation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.

Expected ¹H NMR Spectral Features:

-

Triazole Ring Proton: A singlet in the aromatic region (typically δ 8.0-9.0 ppm).

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm) for the CH and CH₂ groups of the cyclopropyl ring.

-

N-H Proton: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Triazole Ring Carbons: Two signals in the downfield region (typically δ 140-160 ppm).

-

Cyclopropyl Carbons: Signals in the upfield region (typically δ 0-15 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

The PubChemLite database provides predicted m/z values for various adducts of 3-Cyclopropyl-1H-1,2,4-triazole:[4]

-

[M+H]⁺: 110.07127

-

[M+Na]⁺: 132.05321

-

[M-H]⁻: 108.05672

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H stretch: A broad band around 3100-3300 cm⁻¹.

-

C-H stretch (cyclopropyl and aromatic): Bands around 2900-3100 cm⁻¹.

-

C=N and N=N stretches (triazole ring): Bands in the region of 1400-1600 cm⁻¹.

Conclusion

References

-

PubChemLite. 3-cyclopropyl-1h-1,2,4-triazole (C5H7N3). [Link]

-

Wikipedia. 1,2,4-Triazole. [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. J. Fac. Pharm. Ankara, 46(2), 308-321.

-

NIST WebBook. 1H-1,2,4-Triazole, 3-propyl-. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. [Link]

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1422.

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. 1211390-33-8|3-Cyclopropyl-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-cyclopropyl-1h-1,2,4-triazole (C5H7N3) [pubchemlite.lcsb.uni.lu]

- 5. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]

An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclopropyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the unique combination of the metabolically stable cyclopropyl group and the versatile 1,2,4-triazole moiety. Accurate and unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a comprehensive analysis of the expected spectral data for 3-cyclopropyl-1H-1,2,4-triazole, leveraging fundamental principles and comparative data from analogous structures. We will delve into a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is structured to not only present the expected data but also to explain the causal relationships between the molecular structure and the spectral output, thereby serving as a practical reference for researchers in the field.

Introduction: The Structural Significance of 3-Cyclopropyl-1H-1,2,4-triazole

The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including antifungal, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl group at the 3-position introduces a conformationally constrained, lipophilic, and metabolically robust feature. This substituent can significantly influence the molecule's binding affinity to biological targets and its pharmacokinetic profile.

Given the absence of a consolidated, publicly available experimental spectral dataset for 3-cyclopropyl-1H-1,2,4-triazole, this guide will provide a robust, theory-backed prediction of its spectral characteristics. This predictive analysis is grounded in established spectroscopic principles and data from closely related, well-characterized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for a complete mapping of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-cyclopropyl-1H-1,2,4-triazole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H of the triazole ring. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the triazole ring proton, the cyclopropyl methine proton, and the cyclopropyl methylene protons. The tautomeric nature of the 1H-1,2,4-triazole ring means the N-H proton could reside on N1, N2, or N4, though the 1H and 4H tautomers are generally considered. For a 3-substituted 1H-1,2,4-triazole, the hydrogen atom is on the C5 carbon.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-Cyclopropyl-1H-1,2,4-triazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| N-H (Triazole) | 12.0 - 14.0 | Broad Singlet | - | The N-H proton of a triazole ring is acidic and often appears as a broad signal at a very downfield chemical shift, especially in DMSO-d₆. Its position is highly dependent on concentration and solvent. |

| C5-H (Triazole) | 8.0 - 8.5 | Singlet | - | The proton on the triazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift. |

| CH (Cyclopropyl) | 1.8 - 2.2 | Multiplet | ~3-8 Hz | This methine proton is coupled to the four adjacent methylene protons of the cyclopropyl ring, resulting in a complex multiplet. |

| CH₂ (Cyclopropyl) | 0.8 - 1.2 | Multiplet | ~3-8 Hz | The four methylene protons of the cyclopropyl group are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. They are in a highly shielded environment, characteristic of cyclopropyl protons, leading to a significant upfield shift.[1][2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyclopropyl-1H-1,2,4-triazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C3 (Triazole) | 160 - 165 | This is the carbon atom of the triazole ring attached to the cyclopropyl group. Its chemical shift is significantly downfield due to its position within the aromatic heterocycle and direct attachment to two nitrogen atoms. |

| C5 (Triazole) | 145 - 155 | The C5 carbon, bonded to a hydrogen, is also in a downfield region characteristic of aromatic heterocyclic carbons. |

| CH (Cyclopropyl) | 5 - 10 | The methine carbon of the cyclopropyl group is expected to be in the upfield aliphatic region. |

| CH₂ (Cyclopropyl) | 5 - 10 | The two equivalent methylene carbons of the cyclopropyl ring will also appear in the highly shielded upfield region. |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like triazoles and would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that would induce more extensive fragmentation, providing valuable structural information.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to generate a characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Analysis

The monoisotopic mass of 3-cyclopropyl-1H-1,2,4-triazole (C₅H₇N₃) is approximately 109.06 Da.

Expected Key Ions:

-

[M+H]⁺: In ESI-MS, the base peak is expected to be the protonated molecule at m/z 110 .

-

M⁺·: In EI-MS, a distinct molecular ion peak should be observed at m/z 109 .

Fragmentation Pathways: The fragmentation of 1,2,4-triazoles is complex and highly dependent on the substituents.[3] Key fragmentation pathways for 3-cyclopropyl-1H-1,2,4-triazole are predicted to involve cleavages of the triazole ring and the cyclopropyl substituent.

A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[3] The cyclopropyl group can also undergo fragmentation.

Caption: Integrated workflow for structural elucidation.

Conclusion

References

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Tautomeric Forms of 3-Cyclopropyl-1H-1,2,4-triazole: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity to engage in diverse non-covalent interactions.[1] However, the inherent prototropic tautomerism of the triazole ring presents a significant challenge in drug design, as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and pharmacokinetic profiles. This guide provides an in-depth technical framework for the elucidation and characterization of the tautomeric landscape of 3-cyclopropyl-1H-1,2,4-triazole, a scaffold of growing interest. We will explore the structural possibilities, the influence of the cyclopropyl substituent, and present a validated, multi-pronged approach for the unambiguous determination of the predominant tautomeric forms in solid and solution states. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous structural foundations in their triazole-based drug discovery programs.

Introduction: The Critical Role of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the dynamic equilibrium between structural isomers that differ in the position of a proton, is a key characteristic of many heterocyclic systems, including 1,2,4-triazoles.[2] The unsubstituted 1,2,4-triazole can exist in two primary tautomeric forms: the 1H- and 4H-tautomers, with studies indicating that the 1H form is generally more stable.[3][4] When a substituent is introduced at the 3-position, such as a cyclopropyl group, three potential annular tautomers can arise: the 1H, 2H, and 4H forms.

The relative populations of these tautomers are governed by a delicate balance of electronic and steric effects, as well as environmental factors like solvent polarity and physical state (solution vs. solid).[2] An incorrect assignment of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models, misguided optimization efforts, and potential intellectual property vulnerabilities. Therefore, a definitive understanding of the tautomeric state of a lead compound is not merely an academic exercise but a critical step in rational drug design.[1]

The Tautomeric Landscape of 3-Cyclopropyl-1H-1,2,4-triazole

The introduction of a cyclopropyl group at the C3 position of the 1,2,4-triazole ring leads to three possible tautomers. The cyclopropyl group, being a small, strained ring, acts as a weak electron-donating group through its sigma bonds. This electronic influence, coupled with its steric profile, will modulate the relative stability of the tautomeric forms.

The primary tautomers for consideration are:

-

3-cyclopropyl-1H-1,2,4-triazole: The proton resides on the N1 nitrogen.

-

3-cyclopropyl-2H-1,2,4-triazole: The proton resides on the N2 nitrogen. This is often considered synonymous with the 1H tautomer due to rapid interconversion, but substitution at N1 vs N2 leads to distinct isomers.

-

5-cyclopropyl-1H-1,2,4-triazole: Structurally identical to the 3-cyclopropyl-1H-1,2,4-triazole due to ring symmetry.

-

3-cyclopropyl-4H-1,2,4-triazole: The proton resides on the N4 nitrogen.

The fundamental equilibrium to investigate is between the 1H/2H forms and the 4H form.

Caption: Integrated workflow for tautomer elucidation.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. [5]This technique can definitively identify the position of the proton on the triazole ring, confirming which tautomer is present in the crystal lattice. While the solid-state structure may not always reflect the dominant form in solution, it provides a crucial reference point and is invaluable for structure-based drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 3-cyclopropyl-1H-1,2,4-triazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the atomic positions. The location of the hydrogen atom on one of the triazole nitrogens will confirm the tautomeric form.

Conclusion and Best Practices

The tautomeric state of 3-cyclopropyl-1H-1,2,4-triazole is a critical parameter that dictates its interactions with biological targets. A cavalier approach to its structural assignment introduces significant risk into a drug discovery pipeline. By adopting a rigorous, multi-faceted strategy that combines the predictive power of computational chemistry with the empirical certainty of spectroscopic and crystallographic methods, researchers can build a solid foundation for their SAR and lead optimization efforts.

Key Takeaways for Researchers:

-

Assume Nothing: Do not assume the tautomeric form of a substituted triazole based on its name or drawing.

-

Compute First: Use DFT calculations as a cost-effective first step to generate a hypothesis about the relative stabilities of the tautomers.

-

Validate Experimentally: Corroborate computational predictions with robust experimental data, with ¹⁵N NMR being a particularly insightful technique for solution-state analysis.

-

Obtain the Crystal Structure: Whenever feasible, an X-ray crystal structure provides the definitive solid-state conformation and is the gold standard for structural validation.

By adhering to these principles, drug development professionals can de-risk their projects and make more informed decisions in the quest for novel therapeutics.

References

- Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. (URL not readily available)

-

Bolton, K., & Sheridan, D. D. (Year not available). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D: Chemical Communications. Available from: [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1895-1907. Available from: [Link]

-

El-Sayed, M. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. Available from: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. Available from: [Link]

-

ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available from: [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 123, 1-131. Available from: [Link]

-

ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. Available from: [Link]

-

PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available from: [Link]

-

ResearchGate. (n.d.). Structure of 1,2,4-triazoles with atom numbering. Available from: [Link]

-

ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. Available from: [Link]

-

ResearchGate. (n.d.). Possible tautomers and rotational isomers of C-nitramino-1,2,4-triazole. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

-

MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(15), 2785. Available from: [Link]

-

Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 1131-1137. Available from: [Link]

-

ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. Available from: [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available from: [Link]

-

ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007421. Available from: [Link]

-

National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007421. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. Available from: [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(22), 7984. Available from: [Link]

-

National Institutes of Health. (2019). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 181, 111581. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 7(1), 584-588. Available from: [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1935. Available from: [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Available from: [Link]

-

PubMed. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Available from: [Link]

Sources

Solubility and stability of 3-Cyclopropyl-1H-1,2,4-triazole in different solvents

An In-depth Technical Guide for Drug Development Professionals

Topic: Solubility and Stability of 3-Cyclopropyl-1H-1,2,4-triazole

Introduction: The Pivotal Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life.[1] This guide focuses on 3-Cyclopropyl-1H-1,2,4-triazole, a molecule representative of a class of nitrogen-rich heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The 1,2,4-triazole ring is a stable aromatic system, a feature that contributes to its prevalence as a core scaffold in many drugs.[3][4] However, its overall properties are heavily influenced by substituents. The cyclopropyl moiety at the 3-position introduces a degree of lipophilicity and conformational rigidity that can significantly impact both how the molecule dissolves and how it withstands chemical stress over time.

This document serves as a technical guide for researchers, chemists, and formulation scientists. It provides not just protocols, but the underlying scientific rationale for determining the aqueous solubility and chemical stability of 3-Cyclopropyl-1H-1,2,4-triazole. Adherence to these principles is critical for de-risking candidates early in the development pipeline and ensuring the delivery of a safe, stable, and effective therapeutic agent.

Foundational Physicochemical Properties

Before delving into experimental protocols, it is essential to understand the inherent chemical nature of the 1,2,4-triazole ring system.

-

Aromaticity and Stability : The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms.[5] It is an aromatic system, with six π-electrons delocalized across the ring, which confers significant thermodynamic stability.[4] This makes the core ring resistant to cleavage under typical acidic or basic conditions, though it can be degraded under harsh conditions like concentrated acids at high temperatures.[6]

-

Tautomerism : 1,2,4-triazoles can exist in two tautomeric forms: the 1H and 4H forms. For the parent molecule, the 1H-1,2,4-triazole tautomer is generally more stable.[4][7] This equilibrium can be influenced by substitution and the solvent environment, which can in turn affect properties like hydrogen bonding capacity and solubility.

-

Amphoteric Nature : The triazole ring is amphoteric; it can be protonated (pKa of the triazolium ion is ~2.45) or deprotonated (pKa of the neutral molecule is ~10.26).[8] This is a critical consideration for solubility, as the ionization state of the molecule will change dramatically across the physiological pH range, directly impacting its dissolution.

Solubility Determination: Beyond a Single Number

Aqueous solubility is a primary driver of oral bioavailability.[1] For ionizable compounds like 3-Cyclopropyl-1H-1,2,4-triazole, solubility is not a single value but a function of pH. The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[1]

Causality Behind Experimental Choices

The goal of the shake-flask method is to determine the concentration of a saturated solution in thermodynamic equilibrium. This is distinct from kinetic solubility assays, which are faster but may overestimate solubility by measuring the concentration at which a compound precipitates from a supersaturated solution. For robust formulation development, the thermodynamic value is essential.

-

Why Shake? : Agitation is required to ensure the maximum surface area of the solid is exposed to the solvent, accelerating the time it takes to reach equilibrium.

-

Why Wait 24-72 Hours? : Reaching true thermodynamic equilibrium can be slow. Shorter incubation times risk underestimating the true solubility. The exact time should be determined experimentally by sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.[1]

-

Why Filter? : It is imperative that the sample analyzed is a true solution, completely free of any undissolved solid particles. A 0.22 µm syringe filter is typically used, but it's crucial to first assess potential binding of the compound to the filter material.[1]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of 3-Cyclopropyl-1H-1,2,4-triazole in various aqueous buffers.

-

Preparation : Add an excess of solid 3-Cyclopropyl-1H-1,2,4-triazole to a series of glass vials. The excess solid is critical to ensure a saturated state is maintained throughout the experiment.[1]

-

Solvent Addition : To each vial, add a precise volume of the desired solvent (e.g., pH 2.0 HCl buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).

-

Equilibration : Seal the vials securely and place them in a shaking incubator set to a constant temperature (typically 25 °C for general characterization and 37 °C to simulate physiological conditions). Agitate for at least 48 hours.[1]

-

Phase Separation : After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet the remaining undissolved solid.[1]

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm PVDF syringe filter (or another validated non-binding filter). Discard the first few drops to saturate any potential binding sites on the filter.[1]

-

Quantification : Accurately dilute the filtered sample with an appropriate analytical solvent (e.g., mobile phase for HPLC). Analyze the concentration using a validated HPLC-UV method (see Section 4.0).

-

Replication : The experiment must be performed in at least triplicate for each condition to ensure statistical validity.

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation: Solubility Profile

Solubility data should be summarized in a clear, tabular format. While specific data for 3-Cyclopropyl-1H-1,2,4-triazole is not publicly available, Table 1 presents data for the parent compound, 1H-1,2,4-triazole, to illustrate the format.

Table 1: Illustrative Solubility Data for 1H-1,2,4-triazole

| Solvent System | Temperature (°C) | Solubility (g/100mL) | Molar Solubility (M) | Reference |

|---|---|---|---|---|

| Water | Room Temp. | ~1.0 | ~0.14 | [9] |

| Ethanol | Room Temp. | Soluble | - | [9] |

| Methanol | Room Temp. | Soluble | - | [9] |

| Acetone | Room Temp. | Soluble | - |[9] |

Note: "Soluble" indicates qualitative information; quantitative values should be determined experimentally.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand a molecule's degradation pathways.[10][11] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[12] Its purpose is to identify likely degradation products and establish the "stability-indicating" nature of the analytical methods used.[12]

Causality Behind Stress Conditions

Each stress condition is designed to mimic potential degradation pathways the drug might encounter during its lifecycle.

-

Acid/Base Hydrolysis : Simulates potential degradation in the stomach (acidic) or intestines (basic), and informs on stability during pH-adjusted formulations. The 1,2,4-triazole ring is generally stable, but substituents can introduce hydrolytically labile points.[6]

-

Oxidation : Represents exposure to atmospheric oxygen or oxidative enzymes in the body. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[13]

-

Thermal Stress : Evaluates the impact of heat during manufacturing (e.g., drying) and long-term storage in hot climates.

-

Photostability : Assesses degradation upon exposure to light, as required by ICH Q1B guidelines. Many heterocyclic compounds are photosensitive.[6]

Caption: General Workflow for a Forced Degradation Study.

Experimental Protocols: Forced Degradation

For each condition, a solution of 3-Cyclopropyl-1H-1,2,4-triazole (e.g., 1 mg/mL in a suitable co-solvent/water mixture) is prepared. A control sample (t=0) is taken immediately. Samples are then subjected to the stress conditions and analyzed at appropriate time points. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

-

Hydrolytic Stability :

-

Oxidative Stability :

-

Prepare a solution and add hydrogen peroxide to a final concentration of ~3%.

-

Store the sample at room temperature, protected from light.

-

Analyze at various time points.[13]

-

-

Thermal Stability :

-

Expose the solid drug substance and a solution to dry heat (e.g., 80 °C).

-

For the solution, sample at time points. For the solid, dissolve a weighed amount at each time point for analysis.

-

-

Photostability :

-

Expose solid and solution samples to a calibrated light source as specified in ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

-

Run a parallel control sample protected from light (wrapped in aluminum foil).

-

Analyze the exposed and dark control samples.

-

Data Presentation: Forced Degradation Summary

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

|---|---|---|---|---|---|

| Control (t=0) | 0 | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl, 60°C | 24 h | 91.5 | 8.5 | 2 | 0.78, 1.15 |

| 0.1 M NaOH, 60°C | 24 h | 98.2 | 1.8 | 1 | 0.65 |

| 3% H₂O₂, RT | 8 h | 89.9 | 10.1 | 3 | 0.88, 0.92, 1.24 |

| Thermal (80°C, Soln) | 48 h | 95.7 | 4.3 | 1 | 0.78 |

| Photolytic (ICH Q1B) | Overall Illumination | 99.1 | 0.9 | 0 | - |

Note: Data is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Analytical Methodologies: The Key to Accurate Measurement

The reliability of all solubility and stability data hinges on the quality of the analytical method used for quantification. A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[14] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[14]

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point for small molecules like this triazole derivative.[13]

-

Mobile Phase Selection : Begin with a simple gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol).

-

Wavelength Selection : Analyze a solution of the pure compound using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

-

Method Optimization : Inject a mixture of the stressed (degraded) samples. Adjust the gradient slope, mobile phase pH, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.

-

Validation : A crucial step that is beyond the scope of this guide but involves formally proving the method's accuracy, precision, linearity, and specificity according to ICH Q2(R1) guidelines.

Caption: Logic Diagram for Analytical Method Selection.

The Role of Mass Spectrometry (LC-MS)

While HPLC-UV is used for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the structures of the degradation products observed in the stress studies.[1] By determining the mass-to-charge ratio (m/z) of the degradant peaks, chemists can propose structures, providing critical insights into the molecule's degradation pathways.

Conclusion

The systematic evaluation of solubility and stability is a foundational pillar of successful drug development. For a compound like 3-Cyclopropyl-1H-1,2,4-triazole, a comprehensive understanding of its pH-dependent solubility profile and its degradation pathways under various stress conditions is non-negotiable. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality data needed to guide formulation development, establish appropriate storage conditions, and satisfy regulatory requirements. By integrating these studies early and thoughtfully, research organizations can significantly increase the probability of advancing promising molecules from the bench to the clinic.

References

- Benchchem. (n.d.).

- Benchchem. (n.d.). Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Technical Guide.

-

Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. [Link]

-

ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

National Institutes of Health. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

-

RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. [Link]

-

FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

-

National Institutes of Health. (n.d.). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

- Benchchem. (n.d.).

-

Solubility of Things. (n.d.). 1,2,4-Triazole. [Link]

-

MDPI. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]

-

National Institutes of Health. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. [Link]

-

National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

-

ResearchGate. (2021). A Comprehensive review on 1, 2,4 Triazole. [Link]

-

Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. [Link]

-

MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. [Link]

-

MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates. [Link]

-

National Institutes of Health. (n.d.). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. [Link]

-

American Chemical Society. (2024). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsr.net [ijsr.net]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fda.gov [fda.gov]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. usp.org [usp.org]

A Senior Application Scientist's Guide to the Biological Screening of Novel 3-Cyclopropyl-1H-1,2,4-triazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of novel 3-cyclopropyl-1H-1,2,4-triazole derivatives. We move beyond mere procedural lists to deliver a strategic, causality-driven approach tailored for researchers, scientists, and drug development professionals. This document outlines a hierarchical screening cascade, beginning with foundational safety and cytotoxicity assessments, followed by targeted antimicrobial, antifungal, and anticancer evaluations. Each section is grounded in established scientific principles, featuring detailed, field-proven protocols, data interpretation insights, and visual workflows to ensure technical accuracy and practical applicability in a drug discovery setting.

Introduction: The Scientific Rationale for Focusing on This Scaffold

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs with a vast spectrum of therapeutic applications.[1][2] Its unique physicochemical properties, such as metabolic stability, hydrogen bonding capability, and dipole character, enable it to bind with high affinity to a diverse array of biological targets.[1][3] This has led to the development of prominent antifungal, anticancer, and antimicrobial agents.[2][4]

The strategic incorporation of a cyclopropyl group further enhances the therapeutic potential of this scaffold. The cyclopropane ring is not merely a passive linker; its inherent strain and rigidity can lock a molecule into a bioactive conformation, thereby increasing binding potency and selectivity.[5] This rigid structure often enhances metabolic stability by being resistant to degradation by cytochrome P450 (CYP) enzymes, potentially leading to an improved in vivo half-life compared to more flexible alkyl chains.[5][6][7] The combination of the versatile 1,2,4-triazole core with the advantageous properties of the cyclopropyl moiety makes these novel derivatives compelling candidates for drug discovery programs.[6][8][9]

This guide details a logical and efficient screening cascade designed to comprehensively evaluate the biological potential of these novel compounds.

The Screening Cascade: A Hierarchical Approach

A successful screening campaign requires a structured, tiered approach. We begin with broad, essential assays to establish a safety and activity baseline before committing resources to more complex, target-specific investigations. This cascade prioritizes early identification of both promising "hits" and compounds with potential liabilities.

Caption: Hierarchical workflow for screening novel triazole derivatives.

Phase 1: Foundational In Vitro Toxicology

Before assessing efficacy, it is imperative to determine the inherent cytotoxicity of the novel compounds against a non-cancerous, healthy cell line. This step is crucial for establishing a therapeutic window and ensuring that any observed antimicrobial or anticancer activity is not merely a result of general toxicity.[10][11][12]

General Cytotoxicity Assessment using the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process that is absent in dead cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating:

-

Rationale: To create a consistent monolayer of cells for compound treatment.

-

Procedure: Seed a normal human cell line (e.g., HEK293 or MRC-5) into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13][14]

-

-

Compound Preparation and Treatment:

-

Rationale: To expose cells to a range of compound concentrations to determine the dose-response relationship.

-

Procedure: Prepare a stock solution of each triazole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).[14]

-

-

Incubation:

-

Rationale: To allow sufficient time for the compounds to exert a cytotoxic effect.

-

Procedure: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.

-

Procedure: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

-

Data Acquisition:

-

Rationale: To quantify the amount of formazan produced, which is proportional to the number of viable cells.

-

Procedure: Read the absorbance at 570 nm using a microplate reader.[15]

-

Phase 2: Primary Efficacy Screening

With a baseline understanding of the compounds' cytotoxicity, we can proceed to evaluate their therapeutic potential. Based on the known activities of the 1,2,4-triazole scaffold, the primary areas of investigation are antimicrobial/antifungal and anticancer activity.[4][17][18]

Antimicrobial & Antifungal Activity: MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[19] It is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism.[20] The broth microdilution method is a highly reproducible and efficient technique for determining MIC values for a large number of compounds.[21][22]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

Rationale: To ensure a standardized number of microorganisms are used in the assay, which is critical for reproducibility.

-

Procedure: Aseptically select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh agar plate. Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Compound Dilution Plate Setup:

-

Rationale: To create a concentration gradient of the test compound across the microplate.

-

Procedure: In a 96-well plate, dispense 50 µL of sterile broth into each well. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 50 µL from one column to the next across the plate.[23]

-

-

Inoculation and Incubation:

-

Rationale: To expose the standardized inoculum to the serially diluted compounds.

-

Procedure: Inoculate each well with 50 µL of the standardized bacterial or fungal suspension. Include a positive control (microbes with no compound) and a negative control (broth only).[23] Seal the plate and incubate at 37°C for 16-20 hours.[14]

-

-

MIC Determination:

Anticancer Activity: Cell Viability Screening Panel

The initial anticancer screen aims to identify compounds that selectively inhibit the proliferation of cancer cells over healthy cells.[25][26] This is achieved by performing a cell viability assay, such as the MTT assay described previously, against a panel of cancer cell lines derived from different tissues (e.g., breast, lung, colon).[27][28][29]

Data Presentation: Hypothetical Screening Results

The results from these primary screens should be organized for clear comparison.

Table 1: Cytotoxicity and Anticancer Activity (IC₅₀ in µM) IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cytotoxicity (HEK293) | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HT-29) |

| CPT-001 | >100 | 8.5 | 12.3 | 10.1 |

| CPT-002 | 15.2 | 11.8 | 14.0 | 13.5 |

| CPT-003 | >100 | >100 | >100 | >100 |

| CPT-004 | 95.7 | 2.1 | 3.5 | 2.8 |

| Doxorubicin | 0.8 | 0.5 | 0.7 | 0.6 |

Table 2: Antimicrobial & Antifungal Activity (MIC in µg/mL)

| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |

| CPT-001 | 4 | 16 | 8 |

| CPT-002 | >64 | >64 | >64 |

| CPT-003 | 32 | >64 | 16 |

| CPT-004 | >64 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Phase 3: Data Interpretation and Hit Prioritization

The goal of this final phase is to synthesize the data to select the most promising candidates for further development.

-

Hit Criteria: A "hit" compound is one that demonstrates potent biological activity in an efficacy assay while showing minimal general cytotoxicity.

-

Prioritization Logic:

-

Anticancer: Look for compounds with a low IC₅₀ against cancer cell lines and a high IC₅₀ against the normal cell line (a large therapeutic window). In the example data, CPT-004 is a high-priority hit due to its potent activity against all cancer lines and significantly lower toxicity towards normal cells (IC₅₀ > 95 µM). CPT-001 is a secondary hit. CPT-002 would be deprioritized due to its general cytotoxicity.

-

Antimicrobial: Look for compounds with low MIC values. In the example data, CPT-001 is a promising hit, showing good activity against Gram-positive bacteria and fungi.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. nbinno.com [nbinno.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. In Vitro Toxicology Screening Services [intertek.com]

- 11. criver.com [criver.com]

- 12. labcorp.com [labcorp.com]

- 13. atcc.org [atcc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. microbe-investigations.com [microbe-investigations.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. microbeonline.com [microbeonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. noblelifesci.com [noblelifesci.com]

- 28. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Cyclopropyl-1H-1,2,4-triazole

Foreword: The Emergence of a Privileged Scaffold

The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The unique physicochemical characteristics of the triazole ring, such as its dipole character, capacity for hydrogen bonding, and structural rigidity, allow for high-affinity interactions with various biological targets.[5] This guide delves into the intricate mechanism of action of a specific, promising derivative: 3-Cyclopropyl-1H-1,2,4-triazole. We will explore its potential therapeutic applications and outline a comprehensive, field-proven strategy for elucidating its molecular interactions and cellular effects.

Postulated Core Mechanism: Targeting Cellular Proliferation via Kinase Inhibition

Based on preliminary data from analogous compounds, we hypothesize that 3-Cyclopropyl-1H-1,2,4-triazole primarily exerts its biological effects through the targeted inhibition of protein kinases involved in cellular proliferation, survival, and metastasis.[6] The presence of the cyclopropyl moiety is thought to enhance the binding affinity and selectivity of the compound for the kinase active site compared to non-substituted triazole analogues.[6]

A particularly compelling target for this class of compounds is the c-Met kinase, a receptor tyrosine kinase that plays a critical role in the development and progression of various cancers.[6] The proposed mechanism involves the competitive binding of 3-Cyclopropyl-1H-1,2,4-triazole to the ATP-binding site of c-Met kinase, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell survival and proliferation.[6]

Caption: Postulated mechanism of c-Met kinase inhibition by 3-Cyclopropyl-1H-1,2,4-triazole.

A Phased Approach to Mechanistic Investigation: An Experimental Workflow

To rigorously validate our hypothesis, a multi-phased experimental approach is essential. This workflow is designed to be a self-validating system, where the results of each phase inform and refine the subsequent experimental design.

Caption: A three-phased experimental workflow for mechanism of action studies.

Phase 1: In Vitro Target Engagement and Cellular Activity

The initial phase focuses on identifying the direct molecular targets of 3-Cyclopropyl-1H-1,2,4-triazole and assessing its impact on cancer cell viability.

Broad Kinase Panel Screening

-

Rationale: To broadly survey the inhibitory activity of the compound against a diverse panel of human kinases, providing an unbiased view of its selectivity profile.

-

Protocol:

-

Prepare a stock solution of 3-Cyclopropyl-1H-1,2,4-triazole in DMSO.

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM).

-

The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric or fluorescence-based method.

-

Results are expressed as a percentage of inhibition relative to a vehicle control.

-

Cellular Proliferation Assays

-

Rationale: To determine the effect of the compound on the growth and viability of cancer cell lines.

-

Protocol (MTT Assay):

-

Seed cancer cell lines (e.g., HT-29, H460, A549, MKN-45, which are known to have varying levels of c-Met expression) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 3-Cyclopropyl-1H-1,2,4-triazole for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to a vehicle-treated control and determine the EC₅₀ value.

-

IC₅₀ Determination for Lead Targets

-

Rationale: To quantify the potency of the compound against the most promising kinase targets identified in the initial screen.

-

Protocol:

-

Perform in vitro kinase assays for the selected targets (e.g., c-Met) using a range of concentrations of 3-Cyclopropyl-1H-1,2,4-triazole.

-

Measure kinase activity at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

| Assay | Parameter | Hypothetical Result | Interpretation |

| Kinase Screen (1 µM) | % Inhibition (c-Met) | 95% | Strong inhibition of c-Met kinase |

| Kinase Screen (1 µM) | % Inhibition (Other Kinases) | < 20% | High selectivity for c-Met |

| Cellular Proliferation (HT-29) | EC₅₀ | 0.05 µM | Potent anti-proliferative activity |

| In Vitro Kinase Assay (c-Met) | IC₅₀ | 1.5 nM | High potency against the target enzyme[6] |

Phase 2: Target Validation in a Cellular Context

This phase aims to confirm that the compound engages with its intended target within a cellular environment and that this engagement leads to the expected downstream effects.

Western Blotting for Downstream Signaling

-

Rationale: To assess whether the compound inhibits the phosphorylation of downstream signaling proteins in the c-Met pathway.

-

Protocol:

-

Culture a c-Met dependent cell line (e.g., EBC-1) to sub-confluency.

-

Treat the cells with varying concentrations of 3-Cyclopropyl-1H-1,2,4-triazole for a specified time (e.g., 2 hours).

-

Stimulate the c-Met pathway with its ligand, Hepatocyte Growth Factor (HGF), for 15 minutes.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Cellular Thermal Shift Assay (CETSA)

-

Rationale: To provide direct evidence of target engagement by demonstrating that the compound stabilizes the target protein against thermal denaturation.

-

Protocol:

-

Treat intact cells with either the vehicle or 3-Cyclopropyl-1H-1,2,4-triazole.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble target protein (c-Met) remaining at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Beyond the Cell: Antifungal and Antimicrobial Potential

While the primary focus of this guide is on the anticancer potential via kinase inhibition, it is important to acknowledge the broader therapeutic possibilities for 1,2,4-triazole derivatives.

Antifungal Mechanism

Many clinically used antifungal drugs are 1,2,4-triazole derivatives.[5] Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.[1]

Antimicrobial Activity

Derivatives of 1,2,4-triazole have also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] The proposed mechanisms are often multifaceted and can include the inhibition of essential bacterial enzymes and the disruption of membrane integrity.[6]

| Pathogen | Assay | Hypothetical Result (MIC) |

| Candida albicans | Broth Microdilution | 0.5 µg/mL |

| Aspergillus fumigatus | Broth Microdilution | 1 µg/mL |

| Staphylococcus aureus | Broth Microdilution | 4 µg/mL |

| Escherichia coli | Broth Microdilution | 8 µg/mL |

Conclusion and Future Directions

3-Cyclopropyl-1H-1,2,4-triazole represents a molecule of significant therapeutic potential, with a plausible mechanism of action centered on the inhibition of key cellular kinases such as c-Met. The experimental framework outlined in this guide provides a robust and logical pathway for the comprehensive investigation of its mechanism of action, from initial target identification to in vivo validation. Further studies should also explore its potential as an antifungal and antimicrobial agent, building upon the well-established activities of the 1,2,4-triazole scaffold. The insights gained from such investigations will be crucial for the future development of this promising compound into a clinically effective therapeutic agent.

References

-

Jadhav, G. R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 94, 103423. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-25. [Link]

-

Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(11), 3192. [Link]

-

Al-Sanea, M. M., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Molecules, 26(2), 276. [Link]

-

Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 12(45), 29283-29301. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897591. [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(4), 2898-2910. [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(4), 2898-2910. [Link]

-